molecular formula C16H14ClN5O5PS2 · Na B570361 Rp-8-CPT-cAMPS CAS No. 221905-35-7

Rp-8-CPT-cAMPS

Cat. No. B570361
CAS RN: 221905-35-7
M. Wt: 509.8
InChI Key: AWXMSJRRXLCVMW-ALHPSJIMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rp-8-CPT-cAMPS is a lipophilic analog of a competitive inhibitor of protein kinase A (PKA) . It is a potent and competitive antagonist of cAMP-induced activation of cAMP-dependent PKA I and II . It preferentially selects site A of RI over site A of RII and site B of RII over site B of RI .


Molecular Structure Analysis

The molecular formula of Rp-8-CPT-cAMPS is C16H14ClN5O5PS2 . Its molecular weight is 509.86 .


Physical And Chemical Properties Analysis

Rp-8-CPT-cAMPS appears as a white powder . It has an absorption excitation at 282 - 284 nm . It is highly lipophilic and membrane-permeant while still soluble in aqueous solvents .

Safety and Hazards

Rp-8-CPT-cAMPS is intended for research use only and is not intended for diagnostic or therapeutic use . It should be handled with care to avoid inhalation, ingestion, or direct contact with skin and eyes .

properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXMSJRRXLCVMW-JVSRKQJHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5NaO5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635549
Record name Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129735-01-9
Record name Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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